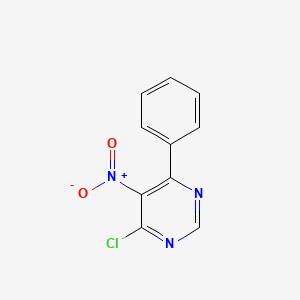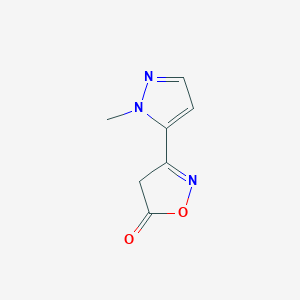
3-(1-Methyl-1H-pyrazol-5-yl)-4,5-dihydro-1,2-oxazol-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-Methyl-1H-pyrazol-5-yl)-4,5-dihydro-1,2-oxazol-5-one is a heterocyclic compound that features both pyrazole and oxazolone rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Methyl-1H-pyrazol-5-yl)-4,5-dihydro-1,2-oxazol-5-one typically involves the condensation of 1-methyl-1H-pyrazole-5-carboxylic acid with hydroxylamine hydrochloride under acidic conditions. The reaction proceeds through the formation of an intermediate oxime, which cyclizes to form the oxazolone ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst concentration to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-(1-Methyl-1H-pyrazol-5-yl)-4,5-dihydro-1,2-oxazol-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolone derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include various substituted oxazolones and pyrazoles, which can be further functionalized for specific applications .
Wissenschaftliche Forschungsanwendungen
3-(1-Methyl-1H-pyrazol-5-yl)-4,5-dihydro-1,2-oxazol-5-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic and optical properties
Wirkmechanismus
The mechanism of action of 3-(1-Methyl-1H-pyrazol-5-yl)-4,5-dihydro-1,2-oxazol-5-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The pathways involved in its mechanism of action are still under investigation, but it is believed to affect various signaling pathways related to inflammation and cell proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(1-Methyl-1H-pyrazol-5-yl)acrylic acid
- 5-Methyl-1H-pyrazole-3-propanoic acid
- Poly((3,5-dimethylpyrazol-1-yl)methyl)benzene
Uniqueness
3-(1-Methyl-1H-pyrazol-5-yl)-4,5-dihydro-1,2-oxazol-5-one is unique due to its dual ring structure, which imparts distinct chemical and biological properties. This duality allows it to participate in a wider range of chemical reactions and interact with various biological targets more effectively than its simpler counterparts .
Eigenschaften
Molekularformel |
C7H7N3O2 |
|---|---|
Molekulargewicht |
165.15 g/mol |
IUPAC-Name |
3-(2-methylpyrazol-3-yl)-4H-1,2-oxazol-5-one |
InChI |
InChI=1S/C7H7N3O2/c1-10-6(2-3-8-10)5-4-7(11)12-9-5/h2-3H,4H2,1H3 |
InChI-Schlüssel |
DSRFQQMHKVEIFV-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=CC=N1)C2=NOC(=O)C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


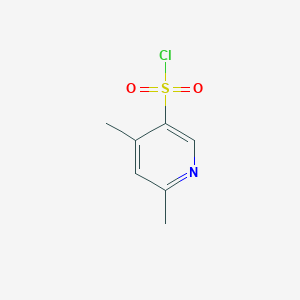
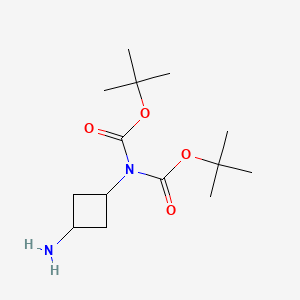


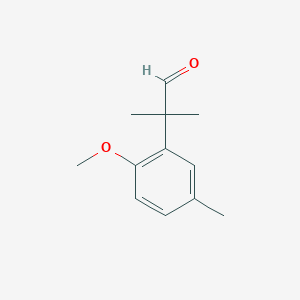
![tert-Butyl 6-oxo-1-azaspiro[3.5]nonane-1-carboxylate](/img/structure/B13332121.png)

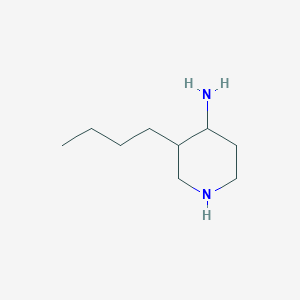

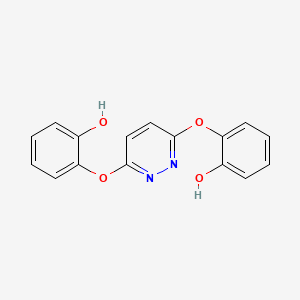
![3-Iodo-2-nitrodibenzo[b,d]furan](/img/structure/B13332154.png)
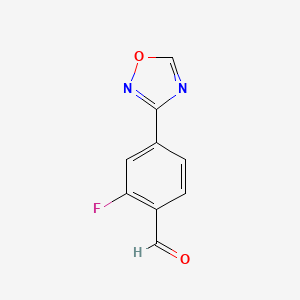
![5-Bromo-1-[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13332170.png)
